Product packaging for D,L-TRYPTOPHAN METHYL ESTER, BENZALDIMINE(Cat. No.:CAS No. 19779-75-0)

D,L-TRYPTOPHAN METHYL ESTER, BENZALDIMINE

Cat. No.: B015008
CAS No.: 19779-75-0
M. Wt: 306.4 g/mol
InChI Key: LFMPJRXYSNSSJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D,L-Tryptophan Methyl Ester, Benzaldimine is a specialized chiral organic compound that serves as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery research. This benzaldimine derivative of tryptophan methyl ester features a reactive imine functional group, making it a valuable precursor for the synthesis of more complex nitrogen-containing molecules, particularly in the exploration of novel tryptophan-based analogs . The structural core of this compound, derived from the essential amino acid tryptophan, is of significant interest in the development of bioactive molecules. Research into structurally related tryptophan esters, such as tryptophan methyl ester-betaxanthin, has demonstrated potent antitumor activity in preclinical models, highlighting the therapeutic potential of this chemical class . The presence of the benzaldimine group enhances the molecule's utility in constructing diverse chemical libraries for high-throughput screening against various biological targets. Applications & Research Value: • Synthetic Intermediate: Primarily used in organic synthesis for the preparation of N-substituted tryptophan derivatives and complex alkaloid-like structures . • Medicinal Chemistry: Serves as a key building block for the design and development of novel compounds with potential pharmacological activities. • Chemical Biology: Can be utilized as a probe or precursor in the study of enzyme mechanisms and protein interactions. Note: This product is intended for research purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18N2O2 B015008 D,L-TRYPTOPHAN METHYL ESTER, BENZALDIMINE CAS No. 19779-75-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(benzylideneamino)-3-(1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-23-19(22)18(20-12-14-7-3-2-4-8-14)11-15-13-21-17-10-6-5-9-16(15)17/h2-10,12-13,18,21H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMPJRXYSNSSJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)N=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369492
Record name methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19779-75-0
Record name methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for D,l Tryptophan Methyl Ester Benzaldimine and Analogous Chiral Imines

Condensation Reactions for Imine Formation

The most fundamental and widely employed method for imine synthesis is the direct condensation of a primary amine with an aldehyde or a ketone. rsc.orgmasterorganicchemistry.com This reversible reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the imine. masterorganicchemistry.com

Classical Condensation of Amino Acid Esters with Aldehydes

The classical synthesis of D,L-Tryptophan Methyl Ester Benzaldimine involves the direct reaction of D,L-tryptophan methyl ester with benzaldehyde (B42025). This reaction is an equilibrium process, and to achieve high yields, the removal of the water byproduct is essential to drive the reaction toward the product side. acs.org

The mechanism begins with the nucleophilic attack of the primary amino group of the tryptophan methyl ester on the electrophilic carbonyl carbon of benzaldehyde. This is followed by a proton transfer from the nitrogen to the oxygen, yielding a neutral tetrahedral intermediate known as a carbinolamine or hemiaminal. nih.gov Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product. masterorganicchemistry.com

Several practical techniques are employed to facilitate the removal of water:

Azeotropic Distillation: The reaction is often performed in a solvent like toluene (B28343) or cyclohexane, and the water produced is removed by azeotropic distillation using a Dean-Stark apparatus. operachem.com

Dehydrating Agents: The use of hygroscopic salts such as anhydrous magnesium sulfate (B86663) (MgSO₄), sodium sulfate (Na₂SO₄), or silica (B1680970) gel can effectively sequester the water formed during the reaction. operachem.com

Molecular Sieves: Porous aluminosilicates, known as molecular sieves (e.g., 4Å), are highly effective at trapping water molecules and are commonly used in anhydrous reaction conditions. operachem.com

The reaction is typically carried out in an organic solvent at room temperature or with gentle heating.

Reactant 1Reactant 2ConditionsDehydrating AgentSolventYield
Glycine (B1666218) tert-butyl esterBenzophenone (B1666685) imineRoom TemperatureN/A (Transimination)THFHigh
CyclopentanoneBenzylamineRoom Temperature, 30 minMgSO₄CH₃CN87%
BenzaldehydeN,N-diethylethylenediamineReflux, 1 hrNa₂SO₄Diethyl ether94%
4-tert-butylcyclohexanoneIsopropylamineStirring, 5 hrs4Å Molecular SievesDiethyl ether82%

This table presents examples of classical condensation reactions for imine synthesis under various conditions, illustrating the use of different dehydrating agents. operachem.com

Catalytic Approaches in Imine Synthesis

To improve reaction rates, yields, and selectivity, particularly for less reactive substrates or for asymmetric synthesis, various catalytic systems have been developed. These approaches often allow for milder reaction conditions and greater functional group tolerance.

Brønsted acids are frequently used as catalysts in imine formation. masterorganicchemistry.com The acid protonates the carbonyl oxygen of the aldehyde, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. masterorganicchemistry.com This catalytic action accelerates the initial addition step of the reaction mechanism.

Commonly used Brønsted acid catalysts include p-toluenesulfonic acid (p-TsOH), acetic acid, and phenyl phosphinic acid. operachem.comresearchgate.net The rate of imine formation is often pH-dependent, with a maximum rate typically observed at a weakly acidic pH of around 4 to 5. At very low pH, the amine nucleophile becomes fully protonated and is no longer nucleophilic, while at high pH, there is insufficient acid to activate the carbonyl group.

In the field of asymmetric synthesis, chiral Brønsted acids, such as phosphoric acids derived from BINOL (1,1'-bi-2-naphthol) and VAPOL, have been successfully employed to catalyze the enantioselective formation of imines and subsequent reactions, providing chiral amine derivatives with high enantioselectivity. researchgate.netacs.org

Transition metal catalysis offers a powerful alternative to classical condensation, particularly through methods like oxidative coupling. rsc.orgresearchgate.net Instead of condensing an amine with a pre-formed aldehyde, this approach can generate the imine directly from the amine or by coupling an amine with an alcohol. rsc.orgorientjchem.org These methods are often aligned with the principles of green chemistry, as they can utilize air or molecular oxygen as the terminal oxidant. orientjchem.org

A prominent strategy is the oxidative self-coupling of primary amines or the cross-coupling of a primary and secondary amine. orientjchem.org Various transition metals, including copper, palladium, iron, and ruthenium, have been shown to catalyze these transformations. organic-chemistry.org Copper catalysis, in particular, is widely used due to copper's low cost and toxicity. researchgate.netacs.org For instance, copper(I) or copper(II) salts can catalyze the aerobic oxidation of benzylic amines to their corresponding imines. researchgate.net Another approach is the oxidative coupling of alcohols with amines, where the alcohol is first oxidized in situ to an aldehyde, which then condenses with the amine. orientjchem.org

Catalyst SystemReaction TypeSubstratesKey Features
Cu(OAc)₂Aerobic Oxidative CouplingBenzylaminesUses air as oxidant
Pd(OAc)₂Oxidative C-H Acylation2-Phenylpyridines, AldehydesForms ketone via imine intermediate
Iron complexesAerobic Oxidative CouplingAlcohols, AminesGreen and economical oxidant (air)
[RuCl₂(CO)₃]₂/dpppIntramolecular Oxidative AminationAminoalkenesForms cyclic imines
Rhodium(I) complexesHydroaminationTerminal Alkynes, AnilinesMild, neutral conditions at RT

This table summarizes various transition metal-catalyzed reactions for the synthesis of imines, highlighting the diversity of catalysts and reaction pathways. organic-chemistry.orgnih.gov

Performing organic reactions in water is a primary goal of green chemistry. Micellar catalysis has emerged as a strategy to facilitate reactions like imine synthesis in aqueous media, where they are typically disfavored due to the production of water. rsc.org Surfactants, when dissolved in water above their critical micelle concentration (CMC), form aggregates called micelles. These micelles possess a hydrophobic core and a hydrophilic surface, creating a unique microenvironment that can enhance reaction rates and yields. rsc.org

The enhancement in micellar systems can be attributed to several factors:

Concentration Effect: Reactants can become compartmentalized and concentrated within the micelle's core, increasing the frequency of effective collisions. researchgate.net

Microenvironment Polarity: The hydrophobic interior of the micelle provides a non-polar environment conducive to the dehydration step of imine formation.

Transition State Stabilization: The surfactant molecules themselves can act as catalysts by stabilizing the reaction's transition state through interactions with their polar head groups. rsc.org

Studies have shown that various types of surfactants—anionic (e.g., sodium dodecyl sulfate, SDS), cationic, and non-ionic—can promote imine formation. In some cases, surfactants below their CMC can act as true catalysts, while above the CMC, the micellar environment drives the reaction. rsc.org

Base-catalyzed methods are also employed for the synthesis and manipulation of imines derived from amino acid esters. The O'Donnell amino acid synthesis, for example, utilizes a Schiff base of a glycine alkyl ester (often a benzophenone imine) as a key intermediate. organic-chemistry.org This imine is deprotonated at the α-carbon using a strong base like potassium hydroxide (B78521) (KOH) or lithium diisopropylamide (LDA) under phase-transfer catalysis (PTC) conditions. organic-chemistry.orgnih.gov The resulting enolate is then alkylated to produce precursors for a wide variety of unnatural α-amino acids. organic-chemistry.org

Enantioselective and Diastereoselective Synthesis of Chiral Imine Precursors

The synthesis of chiral imines, such as the individual enantiomers of Tryptophan Methyl Ester Benzaldimine, is predicated on the availability of enantiomerically pure precursors, primarily α-amino acid esters. The methodologies to prepare these precursors and subsequently convert them into chiral imines without compromising their stereochemical purity are critical areas of research.

Methodologies for Preparing Enantiomerically Pure α-Amino Acid Esters

The preparation of α-amino acid esters with high enantiomeric purity is a cornerstone of asymmetric synthesis. Several powerful strategies have been developed, broadly categorized into organocatalysis, phase-transfer catalysis, and the use of chiral auxiliaries.

Organocatalysis: This approach utilizes small organic molecules as catalysts to induce enantioselectivity. rsc.orgrsc.org A notable organocatalytic method is the transfer hydrogenation of α-imino esters. For instance, using a hindered (S)-VAPOL-derived chiral phosphoric acid and a Hantzsch ester as the hydrogen source, a variety of N-aryl-α-imino esters can be reduced to the corresponding α-amino esters in excellent yields and high enantiomeric excess (ee). rsc.org This method has proven effective for substrates derived from both aryl and alkyl α-keto esters, with ee values typically ranging from 94–99%. rsc.org Another organocatalytic strategy involves the asymmetric N-H insertion reaction of α-carbonyl sulfoxonium ylides into aryl amines, catalyzed by a chiral phosphoric acid, to afford α-aryl glycines with up to 97% ee. rsc.org

Phase-Transfer Catalysis (PTC): Chiral phase-transfer catalysis is a powerful technique for the enantioselective alkylation of achiral Schiff base esters of glycine. organic-chemistry.org This method often employs Cinchona alkaloid-derived quaternary ammonium (B1175870) salts as catalysts to ferry the enolate from an aqueous or solid phase into an organic phase for reaction with an alkyl halide. organic-chemistry.org This approach can achieve high enantiomeric excesses, with some catalyst systems yielding products with 94–99% ee. organic-chemistry.org

Chiral Auxiliaries: This classical strategy involves covalently attaching a chiral auxiliary to a glycine synthon to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to yield the enantiomerically enriched amino acid ester. While effective, this method requires additional synthetic steps for the attachment and removal of the auxiliary.

The following table summarizes representative results from various enantioselective methodologies for the synthesis of α-amino acid esters.

MethodologyCatalyst/AuxiliarySubstrate ExampleProduct ee (%)Yield (%)
Organocatalytic Reduction(S)-VAPOL-derived Chiral Phosphoric AcidN-PMP-α-imino ester94-99High
Organocatalytic N-H InsertionChiral Phosphoric Acidα-carbonyl sulfoxonium ylideup to 9791
Phase-Transfer CatalysisCinchona Alkaloid-derived Quaternary Ammonium SaltN-(diphenylmethylene) glycine t-butyl ester94-9982-92
Hydrogen-Bond-Donor CatalysisChiral SquaramideN-carbamoyl-α-chloro glycinateup to 97High

Strategies for Retaining Chiral Integrity During Imine Formation

The formation of a Schiff base from a chiral α-amino acid ester and an aldehyde, such as benzaldehyde, introduces a risk of racemization at the α-carbon. The α-proton is acidic and can be abstracted, particularly under basic conditions, leading to a planar enolate intermediate that can be protonated from either face, resulting in a loss of enantiomeric purity. highfine.commdpi.com

Several strategies are employed to mitigate this issue:

Mild Reaction Conditions: Conducting the imine formation under neutral or mildly acidic conditions can minimize base-catalyzed enolization and subsequent racemization. The reaction is often driven to completion by the removal of water, for example, by using a Dean-Stark apparatus or a drying agent like magnesium sulfate.

Choice of Base: When a base is necessary, sterically hindered, non-nucleophilic bases are preferred as they are less likely to abstract the α-proton. highfine.com For instance, in peptide synthesis, bases like 2,4,6-collidine have been shown to cause less racemization compared to less hindered bases. highfine.com

Protecting Groups: The choice of protecting groups on the amino acid can influence the acidity of the α-proton. While the formation of the imine itself involves the free amino group, in preceding or subsequent steps, appropriate N-protecting groups can be crucial. For example, the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group has been shown to suppress α-carbon racemization during peptide coupling reactions. nih.gov

Rapid Imine Formation: Optimizing reaction conditions to ensure rapid and efficient imine formation can reduce the time the chiral center is exposed to potentially racemizing conditions.

Asymmetric Alkylation of Schiff Bases of L-Tryptophan Methyl Ester

A powerful method for synthesizing α-alkylated amino acids is the diastereoselective alkylation of a Schiff base derived from a chiral amino acid ester. The pre-existing stereocenter of the tryptophan backbone, in conjunction with the bulky benzophenone or benzaldehyde imine group, can effectively direct the approach of an incoming electrophile.

This strategy is particularly well-documented in the context of preparing α-methyl-tryptophan derivatives. The Schiff base of L-tryptophan methyl ester, specifically the benzaldimine, can be deprotonated at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to form a chiral lithium enolate. Subsequent reaction with an alkylating agent, such as methyl iodide, proceeds with a degree of diastereoselectivity.

However, a significant challenge in this approach is that the initial deprotonation can lead to a mixture of D,L-products, as the strong base can facilitate racemization. nih.gov The resulting diastereomeric mixture often requires separation or is used in applications where the subsequent step can resolve the enantiomers, such as in enzymatic hydrolysis.

The following table presents data on the alkylation of L-tryptophan methyl ester Schiff bases.

ElectrophileBaseDiastereomeric Ratio (L:D)Application
[¹⁴C]CH₃ILDARacemic (D,L) mixture formedRadiosynthesis of [¹⁴C]α-Me-Trp
[¹¹C]CH₃ILDANot specified, but stereospecificity confirmed post-synthesisRadiosynthesis of [¹¹C]α-Me-Trp

Radiochemical Synthesis of Tryptophan Methyl Ester Benzaldimine Derivatives

The Schiff base of L-tryptophan methyl ester serves as a crucial precursor in the synthesis of radiolabeled tryptophan analogues for positron emission tomography (PET) imaging. Specifically, the synthesis of α-[¹¹C]methyl-L-tryptophan and α-[¹⁴C]methyl-L-tryptophan has been achieved through the alkylation of this imine. nih.govnih.govnih.gov

The general procedure involves the formation of the benzaldimine from L-tryptophan methyl ester, followed by deprotonation with LDA at low temperature to generate the corresponding enolate. This enolate is then quenched with a radiolabeled methyl iodide, either [¹¹C]CH₃I or [¹⁴C]CH₃I. nih.govnih.gov

The alkylation step, as previously mentioned, results in a racemic mixture of the D,L-α-methylated Schiff base. nih.gov Subsequent hydrolysis of the imine and ester groups yields D,L-α-methyl-tryptophan. To obtain the desired enantiomerically pure L-form, an enzymatic resolution step is often employed. For the synthesis of α-[¹⁴C]methyl-L-tryptophan, α-chymotrypsin is used for the enantioselective hydrolysis of the L-methyl ester, allowing for the separation of the desired L-amino acid from the unreacted D-ester. nih.gov

An alternative asymmetric radiosynthesis of α-[¹¹C]methyl-L-tryptophan has been developed to avoid the racemic mixture. This method utilizes a chiral auxiliary, specifically derivatives of dimethyl (2S,3aR,8aS)-(+)-hexahydropyrrolo[2,3-b]indole-1,2-dicarboxylate, to achieve enantioselective [¹¹C]methylation of the enolate. nih.gov

Key findings from radiochemical syntheses are summarized below.

RadiotracerPrecursorMethodRadiochemical Yield (uncorrected)Specific Activity
α-[¹¹C]methyl-L-tryptophanSchiff base of L-tryptophan methyl esterAlkylation with [¹¹C]CH₃I followed by hydrolysis20-25%~2,000 Ci/mmol
α-[¹⁴C]methyl-L-tryptophanSchiff base of L-tryptophan methyl esterAlkylation with [¹⁴C]CH₃I, hydrolysis, and enzymatic resolution33% (overall)Not specified
α-[¹¹C]methyl-L-tryptophan (Asymmetric)8-(phenylsulfonyl) hexahydropyrrolo[2,3-b]indole derivativeEnantioselective [¹¹C]methylation with [¹¹C]CH₃I20%Not specified

Stereochemical Control and Asymmetric Transformations Involving Tryptophan Based Imine Systems

General Principles of Stereoselectivity in Imine Chemistry

Imines, characterized by a C=N double bond, are structurally analogous to carbonyl compounds but exhibit distinct reactivity. psu.edu The nitrogen atom's lower electronegativity compared to oxygen makes simple N-alkyl imines less electrophilic than their carbonyl counterparts. wiley-vch.de Consequently, enhancing the electrophilicity of the imine carbon is often necessary for reactions with less reactive nucleophiles. This is typically achieved by attaching an electron-withdrawing group to the nitrogen atom (e.g., sulfonyl, phosphinoyl, or carbamoyl (B1232498) groups) or by using a Lewis acid to activate the C=N bond. psu.eduwiley-vch.de

Stereoselectivity in reactions at the imine center is governed by several key factors. The formation of the imine itself can result in geometric isomers (E/Z isomers), with the trans (E) isomer generally being more stable due to reduced steric hindrance. psu.edu When a chiral amine or aldehyde is used, or when a chiral auxiliary is present on the nitrogen, the two faces of the imine (Re and Si faces) become diastereotopic. A nucleophile will preferentially attack one face over the other, leading to a diastereoselective or enantioselective outcome. This facial selectivity is dictated by steric and electronic interactions within the transition state, often rationalized by models such as the Felkin-Anh model for acyclic systems.

The development of organocatalysis has provided powerful tools for achieving high enantioselectivity in nucleophilic additions to imines. nih.gov Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), and hydrogen-bond donors, like cinchona alkaloid-derived thioureas, can activate the imine by protonating or hydrogen-bonding to the imine nitrogen, simultaneously directing the nucleophile to a specific face of the C=N bond. nih.govorganic-chemistry.orgchemtube3d.com

Stereoselective Nucleophilic Additions to Chiral Imines

The imine derived from D,L-tryptophan methyl ester contains a preexisting stereocenter at the α-carbon, which can influence the stereochemical outcome of nucleophilic additions to the imine carbon. This substrate-controlled diastereoselectivity is a foundational strategy for asymmetric synthesis. Alternatively, the use of chiral catalysts can override or enhance the directing effect of the substrate's stereocenter, enabling highly enantioselective transformations.

The asymmetric allylation of imines is a robust method for synthesizing chiral homoallylic amines, which are valuable synthetic building blocks. rsc.org This transformation can be achieved using various allylating agents, including allylsilanes, allylstannanes, and allylboronates, often in the presence of a chiral catalyst. beilstein-journals.org

One prominent method is allylboration, which can be performed using allylboronic acids. Research has shown that the allylboroxines, formed from the dehydration of allylboronic acids, can act as Lewis acids to activate the imine and promote the allylation, proceeding with high anti-stereoselectivity for both E and Z imines. rsc.org Organocatalytic approaches, pioneered by Schaus and others, utilize chiral diols like BINOL derivatives to catalyze the asymmetric allylation of N-acylimines with allylboronates, achieving excellent yields and high enantioselectivities. beilstein-journals.org These reactions are tolerant of a wide range of imine substrates, including those derived from aromatic and aliphatic aldehydes. beilstein-journals.org

Table 1: Examples of Asymmetric Allylation of Imines

Catalyst/Reagent Imine Type Allylating Agent Yield Stereoselectivity (ee/dr) Reference
(R)-3,3'-Ph₂-BINOL N-Benzoylimines Allylboronic acid pinacol (B44631) ester 75-94% 90-99% ee beilstein-journals.org
Allylboroxine Acyclic Aldimines Allylboronic acid High High anti-selectivity rsc.org
Chiral Disulfonimide N-Fmoc-imines Allyltrimethylsilane High Up to 98% ee beilstein-journals.org

The Mannich reaction, involving the aminoalkylation of a carbon acid, is a cornerstone for the synthesis of β-amino compounds. researchgate.net When applied to imines derived from amino acids, it provides a powerful route to β-amino acids, which are important components of peptidomimetics and natural products. illinois.edunih.gov

Highly enantioselective Mannich-type reactions can be achieved using chiral catalysts. For instance, cinchona alkaloid-derived thiourea (B124793) catalysts have been successfully employed in the reaction of malonates with N-Boc protected imines, affording optically active β-amino acids in a convergent manner under mild conditions. nih.gov These bifunctional catalysts activate the imine through the basic quinuclidine (B89598) nitrogen while the thiourea moiety organizes the nucleophile via hydrogen bonding, leading to a highly ordered, stereodetermining transition state. organic-chemistry.org The scope of this reaction is broad, accommodating various aromatic and aliphatic imines and different nucleophiles like β-ketoesters. organic-chemistry.orgnih.gov The synthesis of β³-tryptophan derivatives has also been accomplished through methods like enantioselective Friedel-Crafts alkylation and iron-catalyzed C-H amination. researchgate.netthieme-connect.de

Table 2: Catalytic Asymmetric Mannich Reactions for β-Amino Acid Synthesis

Catalyst Imine Nucleophile Yield Stereoselectivity (ee) Reference
Cinchona Alkaloid Thiourea N-Boc Aryl Imines Diethyl Malonate 92-99% 91-99% nih.gov
Cinchona Alkaloid Thiourea N-Boc Alkyl Imines Diethyl Malonate 85-99% 85-94% nih.gov
Quinine-derived Urea N-Boc Imines α-Aminomaleimides High High researchgate.net

The addition of carbon-based nucleophiles, such as organometallic reagents (carbanions) and enolates, to the benzaldimine of tryptophan methyl ester is a direct method for C-C bond formation at the α-position, leading to α-alkylated tryptophan derivatives. The inherent instability of simple imines often requires the use of N-activated imines (e.g., N-sulfonyl or N-phosphinoyl) to enhance their electrophilicity for reaction with Grignard reagents or organolithiums. wiley-vch.de

A key strategy involves the deprotonation of the Schiff base itself. For example, the benzaldimine of tryptophan methyl ester can be deprotonated at the α-carbon using a strong base like lithium diisopropylamide (LDA) to form a lithium enolate. researchgate.netiaea.org This nucleophilic species can then react with electrophiles, such as alkyl halides. This specific reaction has been utilized in the radiosynthesis of α-[¹¹C]methyl-tryptophan, where the enolate of tryptophan methyl ester benzaldimine is reacted with [¹¹C]iodomethane. researchgate.netiaea.org While this particular synthesis resulted in a racemic product, the principle demonstrates the viability of using the imine as a protecting group and a directing group for α-functionalization. researchgate.netiaea.org

Table 3: Addition of Carbanions and Enolates to Imines

Imine Substrate Nucleophile/Reagent Product Type Key Finding Reference
Tryptophan methyl ester benzaldimine LDA, then CH₃I α-Methyl-tryptophan Successful α-alkylation of the imine-protected amino acid. researchgate.netiaea.org
N-Diphenylphosphinoyl Imines Grignard Reagents α-Branched Amines Activated imines react smoothly with organometallic reagents. wiley-vch.de
Chiral o-toluamides Laterally lithiated carbanion Protoberberine Alkaloids Stereoselective addition/cyclization sequence. clockss.org

The asymmetric hydrophosphonylation of imines provides an efficient route to α-aminophosphonates, which are important analogues of α-amino acids with diverse biological activities. The reaction involves the addition of a dialkyl phosphite (B83602) across the C=N double bond.

The catalysis of this reaction can be achieved with high enantioselectivity using chiral catalysts. For example, chiral Brønsted acids derived from BINOL-phosphoric acid have been shown to effectively catalyze the addition of dimethyl hydrogen phosphite to iminium cations. chemtube3d.com The catalyst's rigid chiral environment directs the approach of the phosphite nucleophile, resulting in a highly enantioselective transformation. chemtube3d.com This methodology has also been applied to lock the reversible imine bonds in covalent organic frameworks (COFs) through post-synthetic modification, which significantly enhances their chemical and thermal stability. nih.gov

Table 4: Asymmetric Hydrophosphonylation of Imines

Catalyst Substrate Reagent Yield Stereoselectivity (ee) Reference
Chiral Brønsted Acid-Phosphate Iminium cation Dimethyl hydrogen phosphite N/A Enantioselective (R product favored) chemtube3d.com

Stereoselective Reduction of Tryptophan Methyl Ester Benzaldimine

The reduction of the imine double bond is a fundamental transformation that converts the imine back to a secondary amine. When performed stereoselectively, it can generate a new chiral center. The stereoselective reduction of imines is a well-established method for producing enantioenriched amines. nih.gov

A common and effective method involves the use of trichlorosilane (B8805176) (HSiCl₃) in the presence of a catalytic amount of a chiral Lewis base. Chiral N-formamides or picolinamides, often derived from cinchona alkaloids, are effective organocatalysts for this process. nih.gov The catalyst activates the trichlorosilane, and the resulting chiral silicon species coordinates to the imine, facilitating a stereoselective hydride transfer. This methodology has been successfully applied to a variety of imines. nih.gov The immobilization of these chiral catalysts on solid supports, such as polystyrene, allows for easy recovery and recycling and their use in continuous flow reactors. nih.gov While specific studies on the stereoselective reduction of D,L-tryptophan methyl ester benzaldimine are not detailed, these general methods are directly applicable and would be expected to produce the corresponding N-benzyl tryptophan methyl ester with a degree of stereocontrol dictated by the chosen chiral catalyst.

Table 5: Examples of Stereoselective Imine Reduction

Catalyst Imine Type Reducing Agent Yield Stereoselectivity (ee) Reference
Polystyrene-supported picolinamide N-(1-phenylethylidene)aniline HSiCl₃ 95% 85% nih.gov

Imine Hydrogenation and Reductive Amination

The asymmetric hydrogenation of imines is a powerful tool for the synthesis of chiral amines. This transformation is typically achieved using transition metal catalysts complexed with chiral ligands. For N-arylimines, which share structural similarities with the N-benzylidene imine of tryptophan methyl ester, iridium and ruthenium-based catalysts have shown significant success. For instance, iridium complexes bearing chiral phosphine-phosphoramidite ligands have been effective in the asymmetric hydrogenation of sterically hindered N-arylimines.

Reductive amination, a related process, involves the in-situ formation of the imine from the corresponding aldehyde (benzaldehyde) and amine (D,L-tryptophan methyl ester), followed by its immediate reduction. This one-pot procedure is often preferred for its operational simplicity. A variety of reducing agents can be employed, ranging from borohydrides like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) to catalytic hydrogenation. The stereoselectivity in these reactions is highly dependent on the choice of catalyst and reaction conditions. Rhodium complexes with chiral bisphosphine-thiourea ligands have been successfully employed in the asymmetric hydrogenation of unprotected N-H imines, achieving high yields and enantioselectivities.

While specific data for the asymmetric hydrogenation of D,L-tryptophan methyl ester benzaldimine is not extensively documented in readily available literature, the general principles derived from similar substrates provide a framework for achieving stereocontrol. The selection of a suitable chiral ligand that can effectively differentiate between the two prochiral faces of the imine is paramount.

Catalyst SystemSubstrate TypeKey Features
Ir/Chiral Phosphine-PhosphoramiditeSterically Hindered N-AryliminesHigh activity and enantioselectivity.
Rh/Chiral Bisphosphine-ThioureaUnprotected N-H IminesHigh yields and enantioselectivities.
Ru/Atropisomeric P-OP/DiamineN-Aryl IminesGood enantioselectivities under mild conditions. rsc.org

Biocatalytic Approaches (e.g., Imine Reductases)

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for asymmetric synthesis. Imine reductases (IREDs) are a class of enzymes that catalyze the stereoselective reduction of C=N bonds, utilizing a nicotinamide (B372718) cofactor (NAD(P)H) as the hydride source. acs.orgresearchgate.net These enzymes offer the potential for high enantioselectivity under mild reaction conditions. researchgate.net

IREDs are broadly classified into (R)-selective and (S)-selective enzymes, depending on the stereochemistry of the product amine they generate. This complementarity is a significant advantage, allowing for the synthesis of either enantiomer of a target molecule. The stereochemical outcome is determined by the specific three-dimensional structure of the enzyme's active site, which dictates how the imine substrate binds relative to the hydride-donating cofactor. nih.gov

The application of IREDs to the reduction of the imine derived from tryptophan methyl ester and benzaldehyde (B42025) would involve screening a library of diverse IREDs to identify enzymes that accept this specific substrate and deliver the desired N-benzyl-tryptophan methyl ester enantiomer with high conversion and enantiomeric excess. While specific studies on D,L-tryptophan methyl ester benzaldimine are not prevalent, the broad substrate scope of many IREDs suggests this is a feasible approach. Research on other cyclic imines has demonstrated the potential of IREDs to achieve excellent stereocontrol.

BiocatalystReaction TypeAdvantages
Imine Reductase (IRED)Asymmetric reduction of iminesHigh enantioselectivity, mild reaction conditions, environmentally benign. acs.orgresearchgate.net
Reductive Aminase (RedAm)Reductive amination of ketones/aldehydesOne-pot synthesis from carbonyl and amine. acs.org

Factors Governing Stereocontrol

The ability to predict and control the stereochemical outcome of a reaction is a primary goal in asymmetric synthesis. For transformations involving D,L-tryptophan methyl ester benzaldimine, several key factors come into play.

Influence of Chiral Auxiliaries and Ligands

In non-biocatalytic methods, the primary source of stereochemical induction is the use of chiral molecules, either as auxiliaries covalently bonded to the substrate or as ligands coordinated to a metal catalyst.

Chiral auxiliaries temporarily introduce a stereocenter into the substrate molecule, which then directs the stereochemical course of a subsequent reaction. In the context of tryptophan derivatives, the Schöllkopf chiral auxiliary, a bis-lactim ether of a dipeptide (e.g., cyclo-(L-Val-Gly)), has been widely used for the asymmetric synthesis of α-amino acids. scholaris.ca Another approach involves the use of a chiral amine, such as (S)-methylbenzylamine, in a Strecker synthesis to produce chiral α-aminonitriles, which can then be converted to the desired amino acid. rsc.org

Chiral ligands are used in conjunction with transition metals to create a chiral catalytic environment. The ligand's three-dimensional structure creates a binding pocket that preferentially accommodates one of the two prochiral faces of the imine substrate, leading to a stereoselective reduction. A wide variety of chiral phosphine (B1218219) ligands have been developed for asymmetric hydrogenation, with their efficacy being highly substrate-dependent. researchgate.net For the hydrogenation of imines, ligands that can engage in secondary interactions with the substrate, such as hydrogen bonding, can significantly enhance stereoselectivity.

E/Z Isomerization Dynamics of Aldimines

Aldimines, including the benzaldimine of tryptophan methyl ester, can exist as two geometric isomers, (E) and (Z), with respect to the C=N double bond. The relative stability and the rate of interconversion between these isomers can have a profound impact on the stereochemical outcome of a reaction, as the two isomers may react at different rates and with different stereoselectivities.

The isomerization between (E) and (Z)-imines can occur through two primary mechanisms: rotation around the C=N bond or inversion at the nitrogen atom. researchgate.net The energy barrier for this isomerization is influenced by the steric and electronic properties of the substituents on the carbon and nitrogen atoms. For N-benzylideneanilines, experimental E/Z isomerization barriers are in the range of 14-19 kcal/mol. researchgate.net NMR spectroscopy is a powerful tool for studying the E/Z isomerism of imines in solution, allowing for the determination of the isomeric ratio and, in some cases, the kinetics of their interconversion. nih.govcsic.es For a stereoselective reaction, it is crucial to understand whether the (E) and (Z) isomers are in rapid equilibrium under the reaction conditions. If the isomerization is slow compared to the rate of reaction, the isomeric ratio of the starting material will directly affect the product distribution.

Transition State Modeling for Stereoselective Outcomes

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for understanding and predicting the stereochemical outcomes of asymmetric reactions. researchgate.netnih.gov By modeling the transition states of the competing reaction pathways that lead to the different stereoisomers, the energy differences between these transition states (ΔΔG‡) can be calculated. According to transition state theory, a lower energy transition state corresponds to a faster reaction rate.

For the asymmetric hydrogenation of D,L-tryptophan methyl ester benzaldimine, transition state modeling can be used to:

Elucidate the mechanism of hydride transfer from the catalyst to the imine.

Identify the key non-covalent interactions (e.g., steric repulsion, hydrogen bonding, π-stacking) between the chiral ligand and the substrate that are responsible for stereodifferentiation.

Predict which enantiomer will be the major product for a given catalyst-substrate combination.

In the context of biocatalysis, computational modeling can be used to dock the imine substrate into the active site of an imine reductase. nih.gov This allows for the visualization of the binding mode and the identification of key amino acid residues that interact with the substrate and control its orientation for the stereoselective hydride attack from the NAD(P)H cofactor. nih.govnih.gov Such insights are invaluable for the rational design of mutant enzymes with improved activity or altered stereoselectivity.

Mechanistic Investigations and Reaction Dynamics of D,l Tryptophan Methyl Ester Benzaldimine Chemistry

Reaction Mechanisms of Imine Formation and Hydrolysis

The synthesis of D,L-Tryptophan Methyl Ester Benzaldimine from D,L-tryptophan methyl ester and benzaldehyde (B42025) is a reversible condensation reaction. youtube.commasterorganicchemistry.com The mechanism proceeds through several distinct steps, often catalyzed by acid. masterorganicchemistry.com

The process begins with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of benzaldehyde. youtube.com This is followed by proton transfer steps to form a neutral tetrahedral intermediate known as a carbinolamine. libretexts.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). youtube.comlibretexts.org The lone pair of electrons on the adjacent nitrogen then expels the water molecule, forming a resonance-stabilized cation called an iminium ion. youtube.com Finally, deprotonation of the nitrogen by a base, such as water or the solvent, yields the neutral imine product and regenerates the acid catalyst. youtube.comlibretexts.org

Imine Formation Mechanism

Step Description
1. Nucleophilic Attack The nitrogen atom of D,L-tryptophan methyl ester attacks the carbonyl carbon of benzaldehyde. youtube.com
2. Proton Transfer A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate. libretexts.org
3. Protonation of Hydroxyl The hydroxyl group of the carbinolamine is protonated by an acid catalyst, forming a good leaving group (H₂O). youtube.commasterorganicchemistry.com
4. Elimination of Water The nitrogen's lone pair forms a double bond with the carbon, eliminating a water molecule and forming an iminium ion. libretexts.org
5. Deprotonation A base removes a proton from the nitrogen, resulting in the final neutral imine, D,L-Tryptophan Methyl Ester Benzaldimine. youtube.com

Hydrolysis of the imine is the reverse of this process. masterorganicchemistry.com It is initiated by the addition of water to the imine carbon, driven by acidic conditions (H₃O⁺), which ultimately cleaves the C=N bond to regenerate the D,L-tryptophan methyl ester and benzaldehyde. youtube.commasterorganicchemistry.com The equilibrium can be controlled by either removing water to favor imine formation or adding excess water to drive the hydrolysis. youtube.com

Elucidation of Stereoselective Reaction Pathways

The stereochemistry of reactions involving D,L-Tryptophan Methyl Ester Benzaldimine is critical, particularly in subsequent transformations where the imine acts as an intermediate. While the formation of the benzaldimine from the racemic (D,L) tryptophan methyl ester will result in a racemic mixture of the imine, subsequent reactions can be designed to proceed stereoselectively.

A relevant example is the Pictet-Spengler reaction, which cyclizes tryptophan derivatives with aldehydes. A study on the reaction of D-tryptophan methyl ester hydrochloride with piperonal (B3395001) (a benzaldehyde derivative) demonstrated that the stereoselectivity of the cyclization is highly dependent on the reaction conditions. researchgate.net This reaction proceeds through an iminium ion intermediate, similar to the one formed during benzaldimine synthesis.

While specific transition state calculations for the formation of D,L-Tryptophan Methyl Ester Benzaldimine are not widely documented, the transition states can be inferred from the general mechanism of imine formation. The key energetic barriers correspond to two main stages: the formation of the carbinolamine and its dehydration.

The initial nucleophilic attack of the amine on the carbonyl involves a transition state where the N-C bond is partially formed and the C=O pi bond is partially broken. The geometry transitions from trigonal planar at the carbonyl carbon to tetrahedral. The subsequent dehydration step proceeds through a high-energy transition state leading to the formation of the iminium ion. Here, the C-O bond of the protonated hydroxyl group is breaking while the C=N double bond begins to form. Molecular orbital calculations on protonated tryptophan have shown that the activation barriers for intramolecular proton transfers, which are crucial for forming the reactive species, are lower than those for fragmentation pathways. researchgate.net

Catalysis is essential for efficient imine formation. masterorganicchemistry.com Acid catalysis plays a dual role:

Activation of the Carbonyl: Protonation of the benzaldehyde carbonyl oxygen makes the carbonyl carbon significantly more electrophilic, accelerating the initial nucleophilic attack by the weakly basic amine of the tryptophan ester. masterorganicchemistry.comlibretexts.org

Facilitating Dehydration: Protonation of the carbinolamine's hydroxyl group transforms it into H₂O, a much better leaving group than the hydroxide (B78521) ion (OH⁻). This greatly facilitates the elimination step to form the iminium ion. youtube.comlibretexts.org

In stereoselective reactions that use the imine as an intermediate, the choice of catalyst is paramount for stereocontrol. In studies of the Pictet-Spengler reaction with D-tryptophan methyl ester, using benzoic acid as the catalyst yielded a high stereoselectivity (cis/trans = 92:8). researchgate.net Furthermore, research has shown that polymeric microbeads derived from L-(+)-tryptophan methyl ester can serve as effective heterogeneous catalysts in other organic reactions, highlighting the potential for the tryptophan moiety itself to participate in or influence catalytic processes. tubitak.gov.trresearchgate.net The synthesis of certain tryptophan derivatives can also be achieved using iridium-based catalysts for specific C-H functionalization steps prior to subsequent reactions. nih.govnih.gov

Proton transfer is a fundamental aspect of the imine formation mechanism, occurring at multiple stages to activate intermediates and facilitate the reaction. youtube.comlibretexts.org The reaction is typically activated by protonating the carbonyl group, which lowers the energy of the transition state for the nucleophilic addition. masterorganicchemistry.com

The sequence of proton transfers is critical:

After the initial nucleophilic attack, a proton is transferred from the newly bonded, positively charged nitrogen to the negatively charged oxygen, yielding the neutral carbinolamine. libretexts.org

To enable the elimination of water, a proton is transferred to the oxygen atom of the hydroxyl group. youtube.com This activation step is crucial, as the unprotonated hydroxyl is a poor leaving group.

The final step involves the removal of a proton from the nitrogen of the iminium ion to yield the neutral imine product. libretexts.org

Studies on related systems, such as the enzyme tryptophan synthase, which utilizes an imine (aldimine) linkage, confirm that protonation states are critical for initiating catalysis and that proton transfer can be the rate-determining step in certain transformations. nih.govresearchgate.net

Kinetics and Reaction Rate Studies

The kinetics of imine formation are typically studied by monitoring the concentration of reactants or products over time. The reaction rate is influenced by several factors, including reactant concentrations, temperature, pH, and the choice of solvent and catalyst.

For the reaction between a primary amine and an aldehyde, the reaction generally follows second-order kinetics, being first-order with respect to both the amine and the aldehyde. sapub.org A kinetic study of the oxidation of L-tryptophan showed a first-order dependence of the rate on both the tryptophan concentration and the oxidant concentration. sapub.org The rate of imine formation is also highly pH-dependent. The reaction is slow at very high or very low pH. At low pH, most of the amine is protonated and thus non-nucleophilic. At high pH, there is not enough acid to effectively catalyze the dehydration of the carbinolamine intermediate. Therefore, the reaction rate is maximal at a weakly acidic pH, typically between 4 and 5.

The table below summarizes kinetic findings from related reactions involving tryptophan and its esters, illustrating the types of parameters investigated in such studies.

Table of Kinetic Data for Related Tryptophan Reactions

Reaction Compound(s) Key Kinetic Findings Conditions Citation
Oxidation L-Tryptophan & Chloramine-T First-order dependence on [Trp] and [CAT]; inverse fractional order on [OH⁻]. Rate unaffected by ionic strength or solvent dielectric constant. Basic medium, 293-313 K sapub.org
Alkylation D,L-Tryptophan Methyl Ester Benzaldimine & [¹¹C]Iodomethane 60-80% incorporation of [¹¹C]iodomethane. 5 minutes at 27-30 °C, using LDA as a base. iaea.org
Photodynamic Effect Tryptophan Methyl Ester (trpME) The ratio of reactive to overall rate constants (kr,app/kt,app) in vesicles is similar to that in water, indicating trpME resides in the aqueous pseudophase. DOPC vesicles, using Rose Bengal (RB) and Perinaphthenone (PN) as photosensitizers. nih.gov
Intermolecular Energy Transfer Tryptophan-214 in HSA Rate of energy transfer (ketA) to an acceptor molecule was calculated to be 1.61 × 10⁸ s⁻¹. Human Serum Albumin (HSA) complex. nih.gov

Computational Chemistry and Theoretical Studies of Tryptophan Derived Imine Compounds

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules and reaction mechanisms. By approximating the electron density of a system, DFT offers a balance between computational cost and accuracy, making it suitable for analyzing complex tryptophan-derived imine systems. It is widely used to optimize molecular geometries, calculate electronic properties, and explore the potential energy surfaces of chemical reactions. For Schiff bases, DFT has been successfully applied to predict molecular structures, spectroscopic properties, and various reactivity descriptors. nih.govresearchgate.net

Calculation of Reaction Pathways and Energy Landscapes

A primary application of DFT is the elucidation of reaction mechanisms by calculating the potential energy surface. This involves identifying and optimizing the geometries of reactants, transition states (TS), intermediates (IM), and products. For reactions involving tryptophan derivatives, DFT calculations can map out the energetic profiles of various pathways.

For instance, in a study on the conjugate addition of nitromethane to 2-iminochromenes catalyzed by a derivative of L-(+)-tryptophan methyl ester, DFT calculations at the WB97XD/6-311G++(d,p) level were used to detail the reaction mechanism. nih.gov The calculations revealed that the catalyst coordinates to both reactants through hydrogen bonding and π-π interactions. The formation of an intermediate via the nucleophilic attack of nitromethane was identified as the first step, and the associated transition state was found to be the rate-determining step of the reaction. nih.gov Such calculations provide critical insights into the energetic barriers and the feasibility of proposed mechanistic steps. nih.govresearchgate.net

Table 1: Relative Energies for a Catalyzed Reaction Pathway Involving a Tryptophan Methyl Ester Derivative Data conceptualized from findings on related systems. nih.gov

Species Description Relative Energy (kcal/mol)
Reactants Separated catalyst, 2-iminochromene, and nitromethane 0.00
3-TS Transition state for the nucleophilic attack +15.8
4-IM Intermediate formed after nucleophilic attack -5.2

Prediction and Rationalization of Chemo-, Regio-, and Stereoselectivity

DFT calculations are instrumental in predicting and explaining the selectivity observed in chemical reactions. By comparing the activation energies of different possible reaction pathways, researchers can determine the most likely outcome. For reactions involving chiral molecules like tryptophan derivatives, DFT can be used to model the transition states leading to different stereoisomers. The calculated energy differences between these diastereomeric transition states can provide a quantitative prediction of enantiomeric or diastereomeric excess.

In the context of cycloaddition reactions involving imines, DFT has been employed to clarify regioselectivity and stereoselectivity. mdpi.com By modeling the approach of the reactants and the structure of the corresponding transition states, the origins of facial selectivity and endo/exo selectivity can be rationalized based on steric hindrance, electronic interactions, and stabilizing non-covalent interactions within the transition state assembly.

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity. DFT provides access to molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the HOMO-LUMO energy gap (ΔE) are key reactivity descriptors. researchgate.net A small HOMO-LUMO gap generally indicates high chemical reactivity.

Analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution on the molecule's surface. nih.gov It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the imine will interact with other reagents. For Schiff base systems, the MEP map can highlight the reactivity of the imine nitrogen and adjacent atoms. nih.govmdpi.com Various quantum chemical parameters derived from DFT, such as chemical hardness (η) and global softness (S), further quantify the molecule's reactivity. researchgate.net

Table 2: Quantum Chemical Reactivity Descriptors Calculated via DFT Representative data based on calculations for similar Schiff base systems. researchgate.net

Parameter Definition Typical Value (eV) Implication
EHOMO Energy of the Highest Occupied Molecular Orbital -6.2 Electron-donating ability
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.5 Electron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMO 4.7 Chemical reactivity/stability
Hardness (η) (ELUMO - EHOMO) / 2 2.35 Resistance to charge transfer

Molecular Modeling and Dynamics Simulations

While DFT is excellent for studying static structures and reaction energetics, molecular modeling and, specifically, molecular dynamics (MD) simulations are used to explore the conformational flexibility and dynamic behavior of molecules over time. These methods are essential for understanding how molecules like tryptophan-derived imines behave in solution, how they change shape, and how they interact with their environment or with each other.

Conformational Analysis of Imine Systems

Molecular dynamics simulations can explore the potential energy surface by simulating the movement of atoms over time, allowing the molecule to sample various conformations. researchgate.net For tryptophan-rich peptides, MD modeling has been used to reveal dynamic structures composed of competing turn conformations, highlighting the strong influence of tryptophan interactions. nih.gov A theoretical study on tryptophan methyl-ester (TrpME) used DFT to perform a conformational analysis to find its most stable form. researchgate.net For the specific D,L-TRYPTOPHAN METHYL ESTER, BENZALDIMINE, computational methods can predict the preferred orientations of the indole (B1671886), methyl ester, and benzaldimine moieties relative to each other, which is critical for understanding its interactions in a larger system.

Investigation of Intermolecular Interactions and Aggregation Phenomena

Molecular dynamics simulations are particularly powerful for studying how multiple molecules interact. For aromatic amino acids like tryptophan, non-covalent interactions such as π-π stacking, hydrogen bonds, and van der Waals forces are crucial in processes like self-assembly and aggregation. nih.govmdpi.com

MD simulations can model the aggregation process of tryptophan derivatives in solution, providing detailed insights into the structure and stability of the resulting aggregates. mdpi.com These simulations can reveal the specific roles of different parts of the molecule—for example, the indole ring of tryptophan is often involved in π-stacking interactions, while the ester and imine groups can participate in hydrogen bonding. nih.gov By combining MD with ab initio methods, the nature of these intermolecular forces can be rationalized in terms of electrostatic and van der Waals contributions, providing a comprehensive picture of the aggregation phenomena. nih.gov

Integration of Theoretical and Experimental Data for Comprehensive Understanding

The synergy between computational chemistry and experimental analysis provides a powerful framework for a comprehensive understanding of tryptophan-derived imine compounds, such as this compound. This integrated approach allows for the validation of theoretical models against empirical data and enables a deeper interpretation of experimental results. By comparing calculated molecular properties with those measured through spectroscopic and crystallographic techniques, researchers can achieve a more robust characterization of molecular structure, bonding, and reactivity.

A pivotal aspect of this integration is the validation of optimized molecular geometries. Theoretical methods, particularly Density Functional Theory (DFT), are used to predict ground-state structures, including bond lengths and angles. These calculated parameters can be directly compared with experimental data obtained from single-crystal X-ray diffraction. For instance, studies on related Schiff bases have shown that geometric parameters optimized using DFT at the B3LYP/6-31G** level exhibit no substantial differences from the values determined by crystallography, confirming that the optimized geometry can effectively reproduce the crystal structure nih.gov. This concordance between theory and experiment provides a reliable foundation for further computational explorations of the molecule's properties.

Vibrational spectroscopy is another area where the integration of theoretical and experimental data is particularly fruitful. The assignment of complex infrared (IR) and Raman spectra for tryptophan-derived Schiff bases is often challenging due to the multitude of vibrational modes. Theoretical frequency calculations using DFT methods can predict the vibrational wavenumbers and intensities. These calculated frequencies, when scaled appropriately, typically show excellent agreement with experimental spectra researchgate.net. This correlation allows for a definitive assignment of vibrational bands to specific molecular motions, such as the characteristic C=N (imine) stretching, N-H bending, and various aromatic ring vibrations.

For example, studies on Schiff bases derived from L-tryptophan and different aldehydes have successfully used DFT calculations to interpret their IR spectra. The comparison between the calculated and observed vibrational frequencies confirms the formation of the imine linkage and helps to understand the electronic and structural factors influencing the molecule acs.orgscispace.com.

Below is a data table illustrating the comparison between experimental and theoretical vibrational frequencies for characteristic functional groups in tryptophan-derived Schiff bases.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Tryptophan-Derived Schiff Bases
Vibrational ModeExperimental FT-IR (cm⁻¹) scispace.comCalculated (DFT) (cm⁻¹) researchgate.netAssignment
N-H Stretch3180 – 3190-Stretching of the indole N-H group
C=N Stretch (Imine)1625 – 1645-Azomethine group stretching, confirming Schiff base formation
C=O Stretch (Ester)1583 – 1595-Carbonyl group of the methyl ester
C-N Stretch1080-Single bond stretching between carbon and nitrogen

Furthermore, this integrated approach extends to the analysis of electronic properties. Time-dependent DFT (TD-DFT) calculations can predict electronic absorption spectra (UV-Vis), which can then be compared to experimental measurements. This comparison helps to assign electronic transitions, such as π→π* and n→π* transitions, and to understand the contributions of different molecular orbitals, like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) researchgate.net.

The following table demonstrates the concordance between calculated and observed values in the elemental analysis of tryptophan-derived Schiff bases, further validating the proposed molecular structures.

Table 2: Comparison of Calculated and Observed Elemental Analysis Data for a Potassium Salt of a Tryptophan-Pyridinecarboxaldehyde Schiff Base scispace.com
ElementCalculated (%)Observed (%)
Carbon (C)61.6161.88
Hydrogen (H)4.264.63
Nitrogen (N)12.6812.53

Analytical and Spectroscopic Characterization Methodologies for Tryptophan Methyl Ester Benzaldimine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

For D,L-tryptophan methyl ester, benzaldimine, the NMR spectra would reveal characteristic signals that confirm the formation of the imine bond and the retention of the tryptophan and benzaldehyde (B42025) moieties. In studies of similar Schiff bases, the azomethine proton (–N=CH–) of the imine group is a key diagnostic signal, typically appearing as a singlet in the downfield region of the ¹H NMR spectrum, often between δ 8.5 and 8.9 ppm. dergipark.org.tr Likewise, the carbon atom of this imine group (–N=CH–) gives a characteristic signal in the ¹³C NMR spectrum, generally in the range of δ 158 to 164 ppm. dergipark.org.tr

The spectra would also feature signals corresponding to the precursor fragments. The protons of the tryptophan indole (B1671886) ring would appear in the aromatic region (approximately δ 7.0-7.6 ppm), along with the protons from the benzaldehyde ring. hmdb.ca The methyl ester group (–OCH₃) would be evident as a singlet around δ 3.7 ppm, and the aliphatic protons of the tryptophan backbone (α-carbon and β-methylene) would also be present with specific chemical shifts and coupling patterns. chemicalbook.com Comparing the spectra to that of the starting D,L-tryptophan methyl ester allows for clear confirmation of the structural changes upon forming the benzaldimine.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Functional Groups Predicted values are based on typical ranges for similar Schiff base structures.

GroupNucleusPredicted Chemical Shift (ppm)Multiplicity
Imine¹H (-N=H C-Ph)8.5 - 8.9Singlet
Imine¹³C (-N=C H-Ph)158 - 164-
Methyl Ester¹H (-OCH ₃)~3.7Singlet
Methyl Ester¹³C (-OC H₃)~52-
Ester Carbonyl¹³C (-C =O)~172-
Indole NH¹H>10Broad Singlet
Aromatic¹H / ¹³C7.0 - 8.0 / 110 - 140Multiplets

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would provide direct evidence of its formation. The most significant change from the starting materials would be the disappearance of the characteristic N-H stretching vibrations of the primary amine (~3300-3400 cm⁻¹) of tryptophan methyl ester and the C=O stretching of benzaldehyde (~1700 cm⁻¹). These would be replaced by a strong absorption band corresponding to the C=N (imine) stretching vibration. This imine stretch is typically observed in the 1600-1650 cm⁻¹ region. dergipark.org.tr

Other key absorptions would include the C=O stretch of the ester group, expected around 1735-1750 cm⁻¹, and the N-H stretch of the indole ring, which appears as a sharp peak around 3400 cm⁻¹. researchgate.net Aromatic C-H and C=C stretching bands from both the indole and benzene (B151609) rings would also be present.

Table 2: Key IR Absorption Frequencies Frequencies are based on typical values for the respective functional groups.

Functional GroupVibration TypeExpected Frequency (cm⁻¹)
Indole N-HStretch~3400
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000
Ester C=OStretch~1740
Imine C=NStretch1600 - 1650
Aromatic C=CStretch1450 - 1600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₉H₁₈N₂O₂), the molecular weight is 306.36 g/mol . In an MS experiment, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be expected at an m/z of approximately 306 or 307, respectively. High-resolution mass spectrometry would confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation pattern provides a molecular fingerprint. In electrospray ionization (ESI), tryptophan derivatives are known to undergo characteristic fragmentation, often involving the cleavage of the N-Cα bond. rsc.org For the title compound, key fragmentation pathways would likely include the cleavage of the imine bond, loss of the methyl ester group (·OCH₃ or CO₂CH₃), and fragmentation of the indole side chain, leading to the characteristic quinolinium or related ions. nih.govnih.gov Analysis of these fragments allows for the unambiguous confirmation of the compound's structure.

Table 3: Expected Mass Spectrometry Data

Ion TypeFormulaCalculated m/z
Molecular Ion [M]⁺C₁₉H₁₈N₂O₂306.14
Protonated Molecule [M+H]⁺C₁₉H₁₉N₂O₂307.14
Fragment: Loss of ·OCH₃C₁₈H₁₅N₂O275.12
Fragment: Loss of Ph-CH=N·C₁₂H₁₃N₁O₂219.09
Fragment: Indole Side ChainC₈H₇N117.06

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and conjugated systems.

The UV-Vis spectrum of this compound is expected to be a composite of its constituent chromophores. The tryptophan methyl ester part has a characteristic absorption maximum (λ_max) around 280 nm, with a shoulder peak near 290 nm, which is attributed to the π → π* transitions within the indole ring. researchgate.netresearchgate.net The formation of the benzaldimine introduces a new, conjugated C=N system. This extended conjugation is expected to give rise to an additional strong absorption band at a longer wavelength, likely in the 300-350 nm range, corresponding to the π → π* transition of the N-benzylidene moiety. A weaker n → π* transition for the imine group may also be observed.

Table 4: Expected UV-Vis Absorption Maxima (λ_max) Data is based on known values for tryptophan and expected shifts for benzaldimines.

ChromophoreElectronic TransitionExpected λ_max (nm)
Indole Ringπ → π~280
Benzaldimineπ → π300 - 350
Benzaldiminen → π*>350 (weak)

Elemental Microanalysis (C.H.N.S)

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula to confirm the compound's purity and empirical formula. For this compound (C₁₉H₁₈N₂O₂), no sulfur is present.

Table 5: Elemental Composition of C₁₉H₁₈N₂O₂

ElementAtomic MassCountTotal MassWeight Percentage (%)
Carbon (C)12.01119228.20974.49
Hydrogen (H)1.0081818.1445.92
Nitrogen (N)14.007228.0149.15
Oxygen (O)15.999231.99810.44
Total 306.365 100.00

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. It provides precise measurements of bond lengths, bond angles, and torsional angles, as well as information about the packing of molecules in the crystal lattice and intermolecular interactions like hydrogen bonding.

While a specific crystal structure for this compound is not publicly available, the technique is highly applicable. For a crystalline sample, X-ray diffraction would unambiguously confirm the E/Z configuration of the imine double bond and reveal the precise conformation of the entire molecule in the solid state. mdpi.comacs.org If the racemic mixture could be resolved and a single enantiomer (D or L) crystallized, X-ray crystallography could be used to determine its absolute configuration. Studies on similar, complex Schiff bases have successfully used this method to elucidate detailed structural features. mdpi.comnih.gov

Chromatographic Techniques for Enantiomer Separation (e.g., Chiral HPLC)

Since this compound is a racemic mixture, separating the two enantiomers (D and L forms) is crucial for stereospecific studies. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective technique for this purpose.

The principle of chiral HPLC involves the differential interaction of the two enantiomers with a chiral stationary phase, leading to different retention times and thus, separation. For tryptophan derivatives, several types of CSPs have proven effective. These include Cinchona alkaloid-based zwitterionic CSPs (e.g., CHIRALPAK® ZWIX) and polysaccharide-based CSPs (e.g., columns coated with amylose (B160209) or cellulose (B213188) derivatives). nih.govnih.govresearchgate.net

The separation is optimized by adjusting the mobile phase composition, which typically consists of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, often with acidic and basic additives to control ionization and improve peak shape. nih.govsigmaaldrich.com This technique not only allows for the preparative separation of the enantiomers but also serves as a precise analytical method to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. sigmaaldrich.com

Applications of D,l Tryptophan Methyl Ester Benzaldimine in Advanced Organic Synthesis

Chiral Building Blocks for Complex Molecules

The inherent chirality of the tryptophan backbone in D,L-tryptophan methyl ester benzaldimine makes it a significant component of the "chiral pool," which utilizes readily available, enantiomerically pure natural compounds as starting materials for the synthesis of complex stereochemically defined molecules. nih.govyoutube.com The benzaldimine group serves as a protective group for the amine, allowing for selective reactions at other parts of the molecule, and as a handle for introducing further stereochemical complexity.

A key application of this chiral building block is in the asymmetric synthesis of novel and unnatural amino acids. For instance, strategies have been developed that utilize chiral auxiliaries, such as the Schöllkopf reagent, in conjunction with tryptophan derivatives to achieve high diastereoselectivity in the synthesis of new amino acid analogs. nih.gov While these methods may not always start directly with the pre-formed benzaldimine, the principles of using a protected tryptophan methyl ester are directly applicable. The benzaldimine Schiff base of tryptophan methyl ester can be alkylated at the α-carbon. For example, the α-methylation of the lithium enolate of the Schiff base of L-tryptophan methyl ester has been reported, leading to the formation of α-methyl-tryptophan derivatives. nih.gov Subsequent separation of the diastereomers or enantiomers allows for the isolation of optically pure, complex amino acid building blocks that are valuable in pharmaceutical and materials science research.

The utility of these tryptophan-derived building blocks is exemplified in the synthesis of fluorescent probes for studying protein structure and dynamics. nih.gov By incorporating modified tryptophan analogs, researchers can create proteins with unique spectroscopic properties, enabling detailed investigations of biological processes.

Synthesis of N-Substituted α-Amino Acids and Peptidomimetics

The synthesis of N-substituted α-amino acids is a critical area of organic chemistry, as these compounds are key components of many biologically active molecules and peptidomimetics. D,L-Tryptophan methyl ester benzaldimine is an excellent precursor for this purpose due to the reactivity of the imine bond.

A general and efficient method for the synthesis of N-alkyl amino esters involves the reductive amination of Schiff base amino esters. youtube.comjocpr.com This can be achieved by treating the benzaldimine with a reducing agent, such as sodium borohydride, in the presence of an aldehyde. This process allows for the introduction of a wide variety of substituents onto the nitrogen atom of the tryptophan scaffold.

Furthermore, the benzaldimine of tryptophan methyl ester can be directly alkylated to produce N-substituted derivatives. For example, the reaction of (S)-2-(benzylidene-amino)-3-(1H-indol-3-yl)-propionic acid methyl ester with 1-dimethylaminomethylbenzotriazole yields racemic α-dimethylaminomethyltryptophan methyl ester, a key intermediate for a class of NK1 receptor antagonists. This process highlights the utility of the benzaldimine as a reactive intermediate for the formation of C-N bonds at the α-position, leading to highly substituted amino acid derivatives.

The resulting N-substituted tryptophan derivatives are valuable building blocks for the synthesis of peptidomimetics. By modifying the nitrogen atom, the peptide backbone's properties can be altered, leading to compounds with enhanced stability, bioavailability, and biological activity compared to their natural peptide counterparts.

Precursors for Nitrogen-Containing Heterocycles (e.g., 2-imidazolines, aziridines, benzodiazepines)

The structural framework of D,L-tryptophan methyl ester benzaldimine, containing both a nucleophilic indole (B1671886) ring and a reactive imine, makes it a suitable precursor for the synthesis of various nitrogen-containing heterocycles. Although direct, specific examples starting from this exact benzaldimine for all the listed heterocycles are not extensively documented in readily available literature, the underlying chemical principles support its potential in this area.

The synthesis of substituted prolines, another class of nitrogen-containing heterocycles, has been achieved through the 1,3-dipolar cycloaddition of Schiff bases of α-amino acid esters with alkenes. niscair.res.in This type of reaction, when applied to the azomethine ylide generated from D,L-tryptophan methyl ester benzaldimine, could potentially lead to the formation of complex pyrrolidine (B122466) derivatives.

While direct synthesis of benzodiazepines from this specific Schiff base is not commonly reported, studies have shown that benzodiazepines can influence the binding of L-tryptophan to hepatic nuclei, suggesting a structural relationship and potential for synthetic exploration. tubitak.gov.tr The general reactivity of Schiff bases allows for their use in cyclization reactions to form a variety of heterocyclic systems.

Ligands and Chiral Auxiliaries in Asymmetric Catalysis

The chiral nature of D,L-tryptophan methyl ester benzaldimine and the presence of multiple coordination sites (the imine nitrogen, the ester carbonyl oxygen, and the indole nitrogen) make it and its derivatives attractive candidates for use as ligands in asymmetric catalysis. Schiff base ligands derived from amino acids have been shown to form stable complexes with various transition metals. jocpr.comjocpr.com

For instance, transition metal complexes of a Schiff base derived from L-tryptophan and 2'-hydroxyacetophenone (B8834) have been synthesized and characterized. jocpr.comjocpr.com These complexes demonstrate the principle of using tryptophan-derived Schiff bases as tridentate ligands. By extension, D,L-tryptophan methyl ester benzaldimine can act as a bidentate or tridentate ligand, coordinating with a metal center to create a chiral environment. Such metal complexes can then be employed as catalysts for a variety of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The stereochemical information embedded in the tryptophan backbone can be transferred to the substrate, leading to the formation of a single enantiomer of the product in excess.

In a related application, L-(+)-tryptophan methyl ester has been used to create polymeric microbeads that function as a heterogeneous catalyst for the synthesis of chromene derivatives. tubitak.gov.tr This highlights the potential of tryptophan derivatives in catalytic applications, and the benzaldimine could be incorporated into similar polymeric structures to create novel catalytic materials.

Development of Radiopharmaceuticals and Imaging Agents

The development of radiolabeled amino acids as imaging agents, particularly for positron emission tomography (PET), is a significant area of medical research. These agents can be used to visualize and quantify metabolic processes in vivo, which is particularly valuable in oncology and neurology. Tryptophan and its analogs are of special interest due to the role of the tryptophan metabolic pathways in various diseases.

While there are no direct reports of D,L-tryptophan methyl ester benzaldimine itself being used as a radiopharmaceutical, the synthesis of radiolabeled tryptophan derivatives is an active field of research. For example, a method for the preparation of enantiomerically pure α-[14C]methyl-L-tryptophan involves the α-methylation of the Schiff base of L-tryptophan methyl ester. nih.gov This demonstrates that the Schiff base is a viable intermediate in the synthesis of radiolabeled compounds.

More advanced applications involve the use of fluorine-18 (B77423) (¹⁸F) for PET imaging. Numerous ¹⁸F-labeled tryptophan analogs have been developed and evaluated as potential tracers for imaging cancer and neurological disorders. nih.gov These tracers are designed to exploit the altered tryptophan metabolism in diseased tissues. Although the benzaldimine derivative has not been specifically reported as a final radiopharmaceutical product, its role as a synthetic intermediate for creating modified tryptophan structures suggests its potential contribution to the development of new and more effective imaging agents. The ease of modification of the tryptophan scaffold, facilitated by the use of protective groups like the benzaldimine, is crucial for the systematic development and optimization of these radiotracers.

Sustainable and Emerging Methodologies in Imine Synthesis and Transformation

Green Chemistry Principles in Action

Development of Environmentally Benign Reaction Media

A key tenet of green chemistry is the use of safer solvents. In the broader context of imine synthesis, there is a clear trend towards replacing traditional volatile organic compounds with more environmentally friendly alternatives. For instance, the synthesis of related 2-iminochromenes has been successfully carried out in a methanol-water mixture, which reduces the reliance on purely organic solvents. nih.gov Similarly, a copolymerization reaction to create a catalyst derived from L-(+)-tryptophan methyl ester was conducted in an aqueous phase with deionized water as the solvent. nih.gov

However, specific studies detailing the synthesis of D,L-Tryptophan Methyl Ester, Benzaldimine in purely aqueous or bio-derived solvents are not extensively documented in the reviewed literature. The formation of its precursor, D-tryptophan methyl ester, has been described in solvents like tetrahydrofuran, followed by extraction with ethyl acetate (B1210297) or n-butyl acetate. google.com This highlights an area ripe for future research, applying established green solvent systems to the synthesis of this specific imine.

Promotion of Atom Economy and Waste Reduction Strategies

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is central to waste reduction. High atom economy is achieved in reactions where most of the atoms from the reactants are incorporated into the final product.

Continuous Flow Chemistry for Process Intensification

Continuous flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for chemical synthesis, including enhanced safety, better process control, and potential for automation and scalability.

Advantages of Flow Reactors for Imine Reactions

Flow reactors can provide significant benefits for imine synthesis and subsequent reactions. The high surface-area-to-volume ratio in microreactors allows for rapid heat exchange and precise temperature control, which can be crucial for managing exothermic reactions and improving selectivity. Furthermore, the ability to handle hazardous reagents, like diazomethane, more safely by generating and consuming them in-line is a key advantage of flow systems. rsc.org While the synthesis of complex molecules like prexasertib (B560075) has been achieved using multi-step continuous-flow processes, including steps that are sensitive to air and moisture, the application of this technology to this compound is not found in the reviewed scientific literature. nih.gov

Catalyst Deactivation Mitigation in Flow Systems

Catalyst deactivation is a common challenge in both batch and flow chemistry. In flow systems, deactivation can lead to changes in product yield and quality over time, and potentially clog the reactor. Strategies to mitigate catalyst deactivation are therefore crucial for the long-term, stable operation of continuous processes. While this is an active area of research for many catalytic processes, specific studies on catalyst deactivation and its mitigation in the context of reactions involving this compound in flow systems have not been reported.

Research Findings on this compound

The primary documented synthetic utility of this compound is as an intermediate in the preparation of radiolabeled α-methyl-tryptophan for medical imaging studies. The table below summarizes the key reaction parameters for this transformation.

ReactantReagentSolventTemperatureReaction TimeProduct
L-Tryptophan methyl ester benzaldimineLithium diisopropylamide (LDA), [11C]IodomethaneNot specified in abstract-78°C to 27-30°C5 minutes for methylationα-[11C]methyl-tryptophan methyl ester

Table 1: Synthesis of α-[11C]methyl-tryptophan methyl ester from the corresponding benzaldimine. researchgate.netiaea.org

Scale-Up Considerations and Industrial Relevance of this compound

The transition of synthetic methodologies from laboratory-scale to industrial production is a critical step in chemical manufacturing, governed by factors such as efficiency, cost-effectiveness, safety, and sustainability. For the synthesis of this compound, a Schiff base derived from D,L-tryptophan methyl ester and benzaldehyde (B42025), these considerations are paramount, particularly given its role as a key intermediate in the production of value-added compounds.

The industrial relevance of this compound is primarily linked to its application as a precursor in the synthesis of α-methyl-tryptophan. scbt.comwikipedia.org α-Methyl-tryptophan has significant applications in the medical field, notably as a radiotracer for positron emission tomography (PET) imaging to monitor serotonergic pathways in the brain and for the diagnosis of certain medical conditions. wikipedia.org Furthermore, α-methyl-tryptophan is being investigated as a potential therapeutic agent for conditions like obesity and certain types of cancer, acting as a blocker of the amino acid transporter ATB0,+. sigmaaldrich.comnih.gov This establishes a clear, albeit specialized, industrial demand for its precursor, the benzaldimine.

Sustainable and Emerging Methodologies in Imine Synthesis

Traditional batch methods for imine synthesis often involve the use of stoichiometric dehydrating agents and large volumes of organic solvents, leading to significant waste generation. Modern approaches focus on more sustainable and efficient processes.

Catalytic Methods: The use of heterogeneous catalysts is a cornerstone of green chemistry, facilitating easier product separation and catalyst recycling. For imine synthesis, solid acid catalysts like Amberlyst® 15 have demonstrated high efficacy, enabling reactions to proceed under solvent-free conditions with excellent yields and short reaction times. While specific data for this compound is not extensively published, the general principles are applicable.

Biocatalysis: The use of enzymes, such as imine reductases (IREDs) and tryptophan synthase (TrpS), offers a highly selective and environmentally benign route for the synthesis of amines and their precursors. manchester.ac.ukresearchgate.netacs.orgnih.gov Biocatalytic routes can operate in aqueous media under mild conditions, minimizing the use of hazardous organic solvents. The synthesis of tryptophan derivatives, in particular, has benefited from engineered enzymes capable of handling a broad range of substrates. manchester.ac.uknih.gov

Continuous Flow Chemistry: Continuous flow reactors offer significant advantages for process intensification, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for straightforward automation and scale-up. nih.govyoutube.com The synthesis of imines and their subsequent reduction can be efficiently performed in continuous flow systems, often leading to higher yields and purity in shorter reaction times compared to batch processes.

Scale-Up Considerations

Scaling up the synthesis of this compound requires careful consideration of reaction parameters to maintain efficiency and product quality. The formation of this imine is a condensation reaction where the removal of water is crucial to drive the equilibrium towards the product.

Reaction Parameters for Synthesis: The synthesis of related tryptophan derivatives provides insight into the conditions that would be relevant for the scale-up of this compound production. For instance, the synthesis of α-[¹¹C]methyl-tryptophan utilizes the Schiff base of L-tryptophan methyl ester. The initial formation of the benzaldimine is a standard procedure, followed by α-methylation.

ParameterLaboratory Scale ConditionsScale-Up Considerations
Reactants D,L-Tryptophan methyl ester, BenzaldehydeHigh purity starting materials are crucial to minimize side reactions. Molar ratios need to be optimized for cost-effectiveness.
Solvent Dichloromethane, Methanol (B129727), TetrahydrofuranSelection of a solvent that is effective, safe, and easily recoverable is critical. Green solvents or solvent-free conditions are preferred.
Catalyst None (or acid/base catalysis)For industrial scale, a recyclable heterogeneous catalyst would be ideal to reduce waste and cost.
Temperature Room temperature to refluxPrecise temperature control is essential to prevent side reactions and decomposition. Cooling/heating systems must be robust.
Water Removal Dean-Stark apparatus, molecular sievesIn a large-scale reactor, azeotropic distillation or membrane-based water removal systems would be more efficient.
Reaction Time Typically several hoursContinuous flow reactors can significantly reduce reaction times from hours to minutes.
Purification Column chromatography, recrystallizationIndustrial scale requires more efficient purification methods like crystallization or distillation to handle large volumes.

Process Intensification through Continuous Flow: A continuous flow process for the synthesis of this compound would involve pumping solutions of the amino acid ester and benzaldehyde through a heated reactor, potentially packed with a solid catalyst.

ParameterBatch ProcessContinuous Flow Process
Reactor Volume Large, stirred-tank reactorsSmall, micro or meso-reactors
Heat Transfer Limited by surface area-to-volume ratioExcellent, due to high surface area-to-volume ratio
Mass Transfer Can be limited by mixing efficiencyEnhanced, leading to faster reaction rates
Safety Higher risk with large volumes of reactantsInherently safer due to small reaction volumes
Throughput Limited by batch cycle timeHigh, can be run continuously for extended periods
Scalability Requires redesign of reactorsAchieved by numbering-up (running multiple reactors in parallel)

Industrial Relevance as an Intermediate

The primary industrial value of this compound lies in its role as a key building block. The synthesis of α-methyl-tryptophan, for example, involves the formation of the benzaldimine as a protecting group for the amine functionality, allowing for selective α-methylation.

Exemplary Synthesis of α-Methylated Tryptophan Derivative: A known application involves the deprotonation of the Schiff base of L-tryptophan methyl ester using a strong base like lithium diisopropylamide (LDA), followed by alkylation with methyl iodide.

StepReactants/ReagentsConditionsProduct
1. Imine Formation L-Tryptophan methyl ester, BenzaldehydeToluene (B28343), refluxL-Tryptophan methyl ester, benzaldimine
2. Deprotonation L-Tryptophan methyl ester, benzaldimine, LDATHF, -78 °C to -40 °CLithium enolate
3. Alkylation Lithium enolate, Methyl iodide-78 °C to room temp.α-Methyl-L-tryptophan methyl ester, benzaldimine
4. Hydrolysis α-Methyl-L-tryptophan methyl ester, benzaldimineAqueous acidα-Methyl-L-tryptophan methyl ester

This sequence highlights the importance of the benzaldimine intermediate in facilitating specific chemical transformations on the tryptophan scaffold. The scalability of this process would rely on the efficient and cost-effective production of the initial imine. The adoption of sustainable and continuous manufacturing processes for this compound is therefore a key enabler for the broader industrial availability of its valuable derivatives.

Supramolecular Chemistry and Self Assembly of Tryptophan Based Imine Systems

Imine Formation in Supramolecular Scaffolds

The formation of an imine, or Schiff base, is a reversible condensation reaction between a primary amine and an aldehyde or ketone. In the case of D,L-Tryptophan Methyl Ester, Benzaldimine, the primary amine of the tryptophan methyl ester reacts with the aldehyde group of benzaldehyde (B42025). This reaction is fundamental to a field known as dynamic covalent chemistry (DCC) rsc.orgresearchgate.net.

The reversibility of the imine linkage under thermodynamic control is a key feature. It allows for a process of "proof-reading" and "error-checking" during the formation of supramolecular structures rsc.orgresearchgate.net. Kinetically favored but less stable intermediates can revert to their constituent amine and aldehyde precursors, allowing the system to eventually settle into the most thermodynamically stable product(s) rsc.orgresearchgate.net. This equilibrium-driven process is crucial for the formation of highly ordered and complex supramolecular scaffolds from relatively simple building blocks rsc.org. The imine bond thus acts as a dynamic covalent linker, holding the components of the supramolecular assembly together with the robustness of a covalent bond, while retaining the adaptability of non-covalent interactions rsc.org.

Dynamic Covalent Chemistry (DCC) and Transient Supramolecular Polymers

Dynamic Covalent Chemistry (DCC) utilizes reversible covalent bond formation, such as the imine linkage, to construct complex molecular systems rsc.orgresearchgate.net. Unlike traditional supramolecular chemistry that relies solely on weaker non-covalent forces, DCC provides the advantage of creating more robust and stable structures rsc.org. The covalent nature of the imine bond in systems like this compound ensures the integrity of the resulting assemblies.

The dynamic nature of this bond allows for the creation of transient supramolecular polymers. These materials can adapt their structure in response to external stimuli (e.g., changes in pH, temperature, or the introduction of a competing amine or aldehyde) that shift the imine equilibrium. This responsiveness is a hallmark of dynamic systems. For instance, the reversible nature of imine bonds is not only central to creating complex, static structures but also allows for the development of materials that can be recycled or reprocessed under mild conditions researchgate.net. The combination of a dynamic covalent bond with non-covalent interactions is a powerful strategy for designing systems that can reversibly bind and release components acs.org.

FeatureDynamic Covalent Chemistry (DCC)Traditional Supramolecular Chemistry
Primary Interaction Reversible Covalent Bonds (e.g., Imine)Non-Covalent Bonds (e.g., H-bonds, π-π stacking)
Bond Strength StrongerWeaker
Stability HighVariable
Key Principle Thermodynamic Control, Error-Correction rsc.orgresearchgate.netReversible Association/Dissociation
Resulting Structures Robust Molecules and Polymers rsc.orgFragile Supermolecules

Self-Assembly Driven by Tryptophan Indole (B1671886) Rings and Other Moieties

The spontaneous organization of this compound into larger structures is heavily influenced by the inherent properties of the tryptophan residue. The indole side chain of tryptophan is a versatile structural motif that can participate in a wide array of non-covalent interactions, which are the primary driving forces for self-assembly nih.govnih.gov.

Key interactions involving the tryptophan indole ring include:

π-π Stacking: The aromatic indole ring can stack with other indole rings or with the phenyl group from the benzaldimine moiety, leading to ordered, aggregated structures nih.gov.

Hydrophobic Interactions: The nonpolar character of the indole ring promotes aggregation in aqueous environments to minimize contact with water, driving the self-assembly process rsc.org.

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, contributing to the stability and directionality of the assembled architecture nih.gov.

Cation-π Interactions: The electron-rich π-system of the indole ring can engage in favorable electrostatic interactions with cations nih.govnih.gov.

These multiple, cooperative interactions guide the tryptophan-based imine molecules to self-assemble into various morphologies, such as nanofibers, spherical aggregates, or hydrogels nih.govnih.govrsc.org. The benzaldehyde-derived phenyl group also contributes to the aromatic and hydrophobic interactions that stabilize the final supramolecular structure.

Interaction TypeParticipating MoietiesRole in Self-Assembly
π-π StackingTryptophan Indole Ring, Benzaldimine Phenyl RingPromotes ordered packing and aggregation nih.gov.
Hydrophobic EffectTryptophan Indole RingDrives aggregation in polar solvents rsc.org.
Hydrogen BondingIndole N-H group, Ester Carbonyl, Imine NitrogenProvides specificity and directional control nih.gov.
Cation-π InteractionsTryptophan Indole RingStabilizes structure in the presence of cations nih.govnih.gov.

Control over Conformation, Size, and Chirality in Assembled Structures

The structural characteristics of the final supramolecular assemblies can be precisely controlled by manipulating the molecular design and the assembly conditions. The use of a racemic mixture (D,L) of tryptophan methyl ester introduces the element of chirality, which profoundly impacts the resulting architecture.

Chirality in self-assembly can lead to the formation of either homochiral structures (composed of a single enantiomer) or heterochiral structures (incorporating both D- and L-enantiomers) nih.gov. Studies on tryptophan self-assembly have shown that both outcomes are possible, and the preference can be influenced by the substrate or environment nih.gov. In the case of this compound, the interactions between enantiomers can lead to unique packing arrangements, potentially forming racemic crystals or stereocomplexes with distinct properties from their enantiopure counterparts. The transfer of chirality from the molecular level to the supramolecular level can result in the formation of helical or twisted structures, a common motif in chiral self-assembly researchgate.netacs.org.

Control over the final structure is achieved by tuning various parameters:

Concentration: The morphology of self-assembled structures can be concentration-dependent, transitioning, for example, from spherical aggregates at low concentrations to fibrous structures at higher concentrations nih.govacs.org.

Solvent: The polarity and hydrogen-bonding capability of the solvent can influence the strength of the non-covalent interactions, thereby affecting the assembly process researchgate.net.

Temperature: As a key thermodynamic parameter, temperature can shift the equilibrium of both the imine bond formation and the non-covalent associations.

By carefully managing these factors, it is possible to direct the self-assembly of tryptophan-based imine systems to achieve desired conformations, sizes, and chiral expressions in the final supramolecular materials.

Future Research Directions

Design of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency

The development of highly enantioselective and efficient catalytic systems for the synthesis of tryptophan derivatives is a major focus of ongoing research. A key area of investigation involves the use of chiral catalysts to control the stereochemistry of reactions involving imines derived from tryptophan esters.

One promising approach is the tandem Friedel-Crafts conjugate addition/asymmetric protonation reaction. science24.comresearchgate.netrsc.org In this method, a nucleophile adds to an α,β-unsaturated imine, followed by the stereoselective protonation of the resulting enolate. Research has demonstrated that complexes of (R)-3,3'-dibromo-BINOL with tin tetrachloride (SnCl4) can effectively catalyze this transformation for the synthesis of various tryptophan derivatives, achieving good yields and high levels of enantioselectivity. science24.comresearchgate.netrsc.org

Future work in this area will likely focus on the design of new, more robust, and recyclable catalysts. This includes the exploration of different chiral ligands and metal centers to fine-tune the catalyst's activity and selectivity. The development of organocatalysts, which are metal-free and often more environmentally benign, also represents a significant avenue for future research in the asymmetric synthesis of tryptophan derivatives.

Table 1: Examples of Catalytic Systems for Enantioselective Synthesis of Tryptophan Derivatives

Catalyst SystemReaction TypeKey Features
(R)-3,3'-dibromo-BINOL / SnCl4Tandem Friedel-Crafts conjugate addition/asymmetric protonationHigh enantioselectivity in the synthesis of various tryptophan derivatives. science24.comresearchgate.netrsc.org
Engineered Tryptophan Synthase (TrpB)Biocatalytic synthesis from indoles and serineEnables the synthesis of previously intractable tryptophan analogues. nih.gov

Integration of Flow Chemistry with Biocatalysis for Sustainable Production

The integration of continuous flow chemistry with biocatalysis offers a powerful strategy for the sustainable production of tryptophan derivatives. researchgate.netwur.nlanalis.com.myjocpr.com Flow chemistry, where reactants are continuously pumped through a reactor, provides numerous advantages over traditional batch processing, including improved process control, enhanced safety, and easier scalability. analis.com.my

When combined with biocatalysis, which utilizes enzymes or whole cells to perform chemical transformations, flow chemistry can lead to highly efficient and environmentally friendly manufacturing processes. wur.nl For instance, immobilized enzymes can be packed into a flow reactor, allowing for continuous production and easy separation of the product from the catalyst. wur.nlanalis.com.my This approach not only increases productivity but also enhances the stability and reusability of the biocatalyst.

Future research will likely focus on developing novel immobilized enzyme systems specifically tailored for the synthesis of tryptophan derivatives in flow reactors. This includes exploring different immobilization techniques and reactor designs to maximize efficiency and minimize waste. The application of multi-step enzymatic reactions in a single continuous flow system is another exciting area that could streamline the synthesis of complex tryptophan-based molecules. wur.nl The use of whole-cell biocatalysts in flow systems also presents a promising avenue for cofactor-dependent reactions. wur.nl

Advanced Computational Modeling for Predictive Understanding of Imine Reactivity

Advanced computational modeling techniques are becoming indispensable tools for gaining a predictive understanding of the reactivity of imines, such as the one present in D,L-Tryptophan Methyl Ester Benzaldimine. science24.com Density Functional Theory (DFT) and other quantum chemical methods can be employed to investigate the electronic structure and reaction mechanisms of imine formation, hydrolysis, and participation in various chemical transformations. science24.comanalis.com.my

These computational studies can provide valuable insights into the transition state geometries and activation energies of reactions, helping to rationalize experimental observations and guide the design of new experiments. For example, DFT calculations can be used to predict the stereochemical outcome of a reaction by modeling the interactions between the substrate, catalyst, and reactants. science24.comwur.nl

Future research in this area will involve the use of more sophisticated computational models, such as those that explicitly account for solvent effects and dynamic processes. science24.com Molecular dynamics (MD) simulations can be used to study the conformational flexibility of tryptophan derivatives and their interactions with other molecules, such as enzymes or self-assembled structures. researchgate.netrsc.orgacs.org The combination of quantum mechanics and molecular mechanics (QM/MM) methods will also be crucial for modeling enzymatic reactions involving tryptophan derivatives with high accuracy. rsc.org Furthermore, the application of machine learning and artificial intelligence to analyze large datasets from both computational and experimental studies holds the potential to develop predictive models for imine reactivity and catalyst performance. nih.gov

Table 2: Computational Methods for Studying Imine Reactivity

Computational MethodApplicationInsights Gained
Density Functional Theory (DFT)Elucidating reaction mechanisms, calculating activation energies.Understanding of electronic structure, transition state geometries, and reaction pathways. science24.comanalis.com.my
Molecular Dynamics (MD) SimulationsStudying conformational dynamics and intermolecular interactions.Information on the flexibility of molecules and their binding modes. researchgate.netrsc.orgacs.org
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling enzymatic reactions.Detailed insights into the catalytic mechanism at the active site of an enzyme. rsc.org

Exploration of D,L-Tryptophan Methyl Ester Benzaldimine in Materials Science and Nanoarchitectures

The unique structural features of tryptophan derivatives, including the indole (B1671886) ring and the chiral center, make them attractive building blocks for the development of novel materials and nanoarchitectures. acs.orgrhhz.net The ability of tryptophan-containing molecules to self-assemble into ordered structures through non-covalent interactions, such as π-π stacking and hydrogen bonding, is a key area of exploration. rhhz.net

Research has shown that tryptophan derivatives can form hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water. rhhz.net These hydrogels have potential applications in areas such as drug delivery and tissue engineering. Furthermore, tryptophan and its derivatives can be used to functionalize nanoparticles, imparting specific properties such as chirality and biocompatibility. acs.org For example, L-tryptophan functionalized silica-coated magnetic nanoparticles have been shown to act as a recyclable catalyst. acs.org

Future research in this field will focus on controlling the self-assembly of D,L-Tryptophan Methyl Ester Benzaldimine and related compounds to create a wider range of nano- and microstructures with tailored properties. This includes investigating the influence of external stimuli, such as pH and temperature, on the self-assembly process. The incorporation of these tryptophan-based building blocks into more complex materials, such as polymers and metal-organic frameworks (MOFs), is another promising direction that could lead to materials with advanced functions in sensing, catalysis, and separation. The inherent chirality of these molecules could also be exploited to create chiroptical materials with unique light-matter interactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing D,L-Tryptophan Methyl Ester derivatives, and how are intermediates like benzaldimines stabilized?

  • Methodological Answer : The synthesis typically involves methyl esterification of L-tryptophan using thionyl chloride (SOCl₂) and methanol at low temperatures (−42°C) to form the methyl ester hydrochloride. Subsequent trifluoroacetylation with trifluoroacetic anhydride at room temperature yields Nα,N1-bis(trifluoroacetyl) derivatives . Stabilization of benzaldimine intermediates may require inert atmospheres or low-temperature conditions to prevent hydrolysis or oxidation.

Q. How are intermediates like Nα-trifluoroacetyl-2-nitro-L-tryptophan methyl ester regioselectively synthesized?

  • Methodological Answer : Regioselective nitration is achieved by varying the reaction medium. For example, nitration in acetic anhydride at 0°C favors 2-nitro substitution (67% yield), while trifluoroacetic acid under similar conditions directs nitration to the 6-position (69% yield). This selectivity is attributed to differences in acid strength and solvation effects .

Q. What analytical techniques are critical for characterizing D,L-Tryptophan Methyl Ester derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming regiochemistry (e.g., distinguishing 2-nitro vs. 6-nitro isomers). High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives like bis-trifluoroacetylated products) validate structural integrity .

Advanced Research Questions

Q. What mechanistic insights explain the proton-coupled electron transfer (PCET) reactivity of tryptophan derivatives with quinones in photochemical studies?

  • Methodological Answer : Nanosecond laser flash photolysis reveals that triplet-state quinones (e.g., furano-1,4-naphthoquinones) undergo PCET with L-tryptophan methyl ester derivatives. Rate constants (~10⁹ L mol⁻¹ s⁻¹) and deuterium isotope effects confirm a concerted proton-electron transfer mechanism for phenolic substrates, while indole derivatives (e.g., tryptophan esters) follow stepwise electron-proton transfer pathways. Computational studies (DFT) further differentiate these pathways by analyzing transition states and charge distribution .

Q. How do conflicting regioselectivity outcomes in nitration reactions inform synthetic strategy optimization?

  • Methodological Answer : Contradictions in nitration positions (e.g., 2-nitro vs. 6-nitro products) highlight the role of solvent polarity and acid strength. Researchers must optimize reaction conditions (e.g., acetic anhydride for electron-deficient positions vs. trifluoroacetic acid for aromatic activation) and employ predictive computational models (e.g., Fukui function analysis) to guide regioselectivity .

Q. What experimental strategies resolve discrepancies in quenching rate constants reported for tryptophan-quinone systems?

  • Methodological Answer : Discrepancies arise from variations in solvent polarity, pH, and triplet-state lifetimes. Standardizing conditions (e.g., buffered aqueous/organic mixtures) and using internal standards (e.g., N-acetyl-L-tryptophan methyl ester) improve reproducibility. Time-resolved spectroscopy paired with global kinetic fitting can decouple competing quenching pathways .

Data Analysis and Experimental Design

Q. How can researchers design experiments to distinguish between radical pair formation and alternative quenching mechanisms?

  • Methodological Answer : Transient absorption spectroscopy (350–700 nm) identifies radical pair signatures (e.g., broad absorption bands). Isotopic labeling (e.g., deuterated tryptophan) or spin-trapping agents (e.g., TEMPO) can suppress or stabilize radicals, respectively. Complementary electron paramagnetic resonance (EPR) studies detect paramagnetic intermediates .

Q. What computational tools are recommended for modeling PCET pathways in tryptophan-derived systems?

  • Methodological Answer : Density functional theory (DFT) with solvent continuum models (e.g., SMD) calculates reaction energetics. Non-adiabatic dynamics simulations (e.g., surface hopping) model electron-proton transfer kinetics. Software suites like Gaussian or ORCA are standard for such analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.